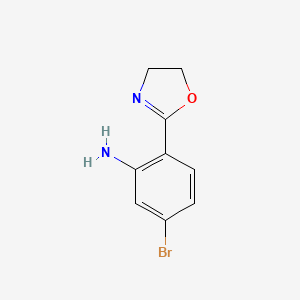![molecular formula C20H20ClF3N4O B2526518 3-(4-chloro-3-(trifluorométhyl)phényl)-N-(3-(2-méthylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide CAS No. 1797710-85-0](/img/structure/B2526518.png)
3-(4-chloro-3-(trifluorométhyl)phényl)-N-(3-(2-méthylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide is a fascinating chemical compound with an intricate structure
Applications De Recherche Scientifique
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide is utilized in:
Chemistry: As a building block for more complex molecules.
Biology: For studying biochemical pathways and interactions.
Medicine: Potentially as a pharmacophore in drug design.
Industry: In the synthesis of specialized polymers and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves the formation of a propanamide backbone, functionalization with a trifluoromethylated aromatic ring, and the introduction of a pyrazolopyrimidine moiety. Reaction conditions often include specific temperatures, solvents like dichloromethane, and catalysts like palladium on carbon.
Industrial Production Methods
Industrially, the compound can be synthesized through a multi-step process that involves precise control over reaction conditions to ensure high yield and purity. Automation and continuous flow chemistry are often employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions including:
Oxidation: Typically involves reagents like potassium permanganate.
Reduction: Often employs hydrogen gas with a palladium catalyst.
Substitution: Chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents include:
Potassium permanganate for oxidation.
Hydrogen gas and palladium for reduction.
Sodium hydroxide for nucleophilic substitution.
Major Products
The products of these reactions depend on the reactants and conditions used but can include oxidized derivatives, reduced forms, and substituted compounds with new functional groups.
Mécanisme D'action
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, altering their activity. This can result in a cascade of biochemical events that lead to its observed effects.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures:
3-(4-chloro-2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide: Lacks the trifluoromethyl group, resulting in different reactivity and stability.
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(2-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethyl)propanamide: Varies in the length of the alkyl chain, impacting its physical and chemical properties.
List of Similar Compounds
3-(4-chloro-2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(2-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethyl)propanamide
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)butyl)propanamide
Hope that gives you a clear overview of this compound and its various facets. What piqued your interest about it?
Propriétés
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF3N4O/c1-13-9-18-26-11-15(12-28(18)27-13)3-2-8-25-19(29)7-5-14-4-6-17(21)16(10-14)20(22,23)24/h4,6,9-12H,2-3,5,7-8H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZVPBVVVFKBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
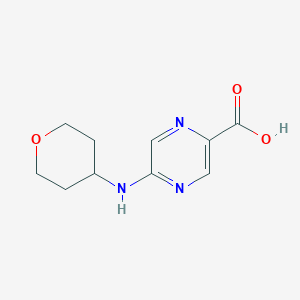
![3-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2526437.png)
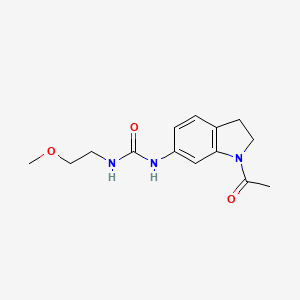
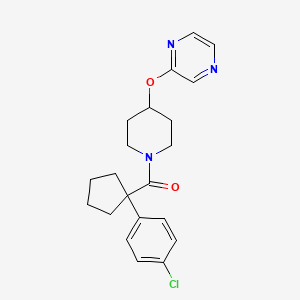
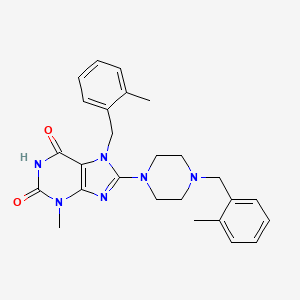
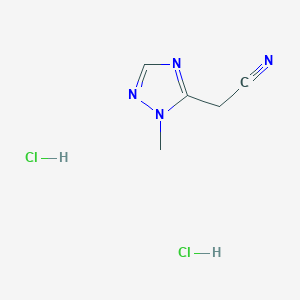
![N,1-dimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-imidazole-4-sulfonamide](/img/structure/B2526443.png)

![N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide](/img/structure/B2526447.png)
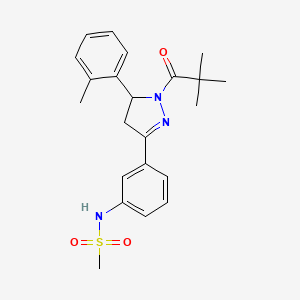
![1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2526452.png)
![3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2526453.png)
![(2-((difluoromethyl)thio)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2526454.png)
